6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
Overview
Description
“6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-” is a chemical compound with the molecular formula C20H36O . It is also known by the synonyms “3,7,11,15-TETRAMETHYLHEXADECA-6,10,14-TRIEN-1-OL” and "all-trans-Geranyl Citronellol" .
Molecular Structure Analysis
The molecular weight of this compound is 292.5 g/mol . The InChI representation of its structure isInChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3
. The compound has a complexity of 343 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 292.5 g/mol . It has a XLogP3-AA value of 6.9, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has 11 rotatable bonds . Its exact mass and monoisotopic mass are both 292.276615768 g/mol . The topological polar surface area is 20.2 Ų . It has 21 heavy atoms .Scientific Research Applications
Synthesis of Polyprenyl-Substituted Polyprenols : It is used in the synthesis of polyprenyl-substituted polyprenols and their conversion into phosphates, important in biochemical processes and potentially pharmaceutical applications (Nagano, Nagasawa, & Sakuma, 1997).
Photodegradation of Chlorophyll : It has been observed as a product in the photodegradation of the chlorophyll phytyl chain in senescent leaves, contributing to understanding plant aging and decomposition (Rontani, Cuny, & Grossi, 1996).
Synthesis of Cocoa Pod Borer Moth Pheromone : The compound is used in the synthesis of cocoa pod borer moth pheromone, illustrating its role in entomology and pest control (Pereira & Cabezas, 2005).
Production of Spirotetronates : It is involved in the Diels-Alder reaction to produce a mixture of stereo- and regio-isomeric spirotetronates for synthesizing chlorothricolide (Okumura, Okazaki, Takeda, & Yoshii, 1989).
Intramolecular Diels-Alder Reaction : The compound's conformational flexibility is demonstrated in its ability to afford helical motifs, aiding in understanding true folding processes (Hetényi et al., 2005).
Secretions of Male Bumblebees : It is found in the complex mixture of secretions of male bumblebees, contributing to the understanding of chemical ecology and insect behavior (Bertsch, Schweer, & Titze, 2008).
Properties
IUPAC Name |
3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWFMIAGZQACFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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